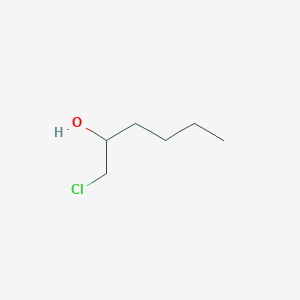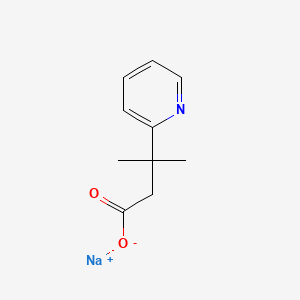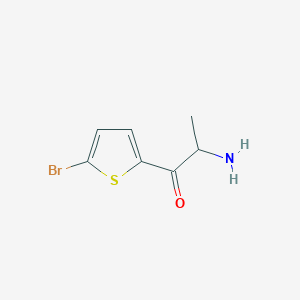![molecular formula C13H26N2O2 B13602681 Tert-butyl 2-[2-(methylamino)ethyl]piperidine-1-carboxylate](/img/structure/B13602681.png)
Tert-butyl 2-[2-(methylamino)ethyl]piperidine-1-carboxylate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Tert-butyl 2-[2-(methylamino)ethyl]piperidine-1-carboxylate: is a chemical compound with the molecular formula C13H26N2O2. It is commonly used as an intermediate in organic synthesis and has applications in various fields, including chemistry, biology, and medicine .
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: The synthesis of tert-butyl 2-[2-(methylamino)ethyl]piperidine-1-carboxylate typically involves the reaction of piperidine with tert-butyl chloroformate and methylamine. The reaction is carried out under controlled conditions to ensure high yield and purity .
Industrial Production Methods: Industrial production of this compound often involves large-scale synthesis using automated reactors. The process includes precise control of temperature, pressure, and reaction time to achieve optimal results .
Analyse Des Réactions Chimiques
Types of Reactions:
Oxidation: The compound can undergo oxidation reactions, typically using oxidizing agents such as hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be performed using reducing agents like lithium aluminum hydride.
Substitution: The compound can participate in substitution reactions, where functional groups are replaced by other groups.
Common Reagents and Conditions:
Oxidation: Hydrogen peroxide, potassium permanganate.
Reduction: Lithium aluminum hydride.
Substitution: Various nucleophiles and electrophiles.
Major Products Formed: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield corresponding oxides, while reduction may produce amines .
Applications De Recherche Scientifique
Chemistry: In chemistry, tert-butyl 2-[2-(methylamino)ethyl]piperidine-1-carboxylate is used as a building block for the synthesis of more complex molecules. It is also employed in the development of new synthetic methodologies .
Biology: In biological research, this compound is used to study the interactions between small molecules and biological targets. It serves as a model compound for understanding the behavior of similar structures in biological systems .
Medicine: In medicine, this compound is investigated for its potential therapeutic applications. It is used in the development of new drugs and as a reference compound in pharmacological studies .
Industry: In the industrial sector, this compound is used in the production of various chemicals and materials. It is also employed in the formulation of specialty chemicals and as an intermediate in the manufacture of pharmaceuticals .
Mécanisme D'action
The mechanism of action of tert-butyl 2-[2-(methylamino)ethyl]piperidine-1-carboxylate involves its interaction with specific molecular targets. The compound can bind to receptors or enzymes, modulating their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and context .
Comparaison Avec Des Composés Similaires
- Tert-butyl 4-(2-ethoxy-2-oxoethyl)piperidine-1-carboxylate
- Tert-butyl 4-(2-hydrazino-2-oxoethyl)piperidine-1-carboxylate
- N-Boc-N,N’-dimethylethylenediamine
Uniqueness: Tert-butyl 2-[2-(methylamino)ethyl]piperidine-1-carboxylate is unique due to its specific structure, which allows it to participate in a wide range of chemical reactions. Its versatility makes it a valuable compound in various research and industrial applications .
Propriétés
Formule moléculaire |
C13H26N2O2 |
|---|---|
Poids moléculaire |
242.36 g/mol |
Nom IUPAC |
tert-butyl 2-[2-(methylamino)ethyl]piperidine-1-carboxylate |
InChI |
InChI=1S/C13H26N2O2/c1-13(2,3)17-12(16)15-10-6-5-7-11(15)8-9-14-4/h11,14H,5-10H2,1-4H3 |
Clé InChI |
FXKZQQVYWLSYBQ-UHFFFAOYSA-N |
SMILES canonique |
CC(C)(C)OC(=O)N1CCCCC1CCNC |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.





![1-(2,3-Dihydrobenzo[b][1,4]dioxin-6-yl)cyclopropane-1-carbonitrile](/img/structure/B13602626.png)



![4-(6-Methylimidazo[2,1-b]thiazol-5-yl)but-3-en-2-one](/img/structure/B13602658.png)

![[4-(Dimethylamino)oxan-4-yl]methanol](/img/structure/B13602665.png)




